molecular formula C21H16Cl2N4O3 B2828407 N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921853-69-2

N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B2828407
CAS No.: 921853-69-2
M. Wt: 443.28
InChI Key: JZXUBEXDDHINMS-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolopyrimidine derivative characterized by:

  • A pyrrolo[3,2-d]pyrimidine core fused with a tetrahydro ring system.
  • 5-Methyl and 3-(p-tolyl) substituents on the core.
  • A 2,4-dichlorophenyl group attached via a carboxamide at position 6.

This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. However, its biological activity remains uncharacterized in the provided evidence.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N4O3/c1-11-3-6-13(7-4-11)27-20(29)18-17(25-21(27)30)14(10-26(18)2)19(28)24-16-8-5-12(22)9-15(16)23/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUBEXDDHINMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=C(C=C4)Cl)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step organic reaction involving the pyrrolopyrimidine scaffold. The presence of the dichlorophenyl and p-tolyl groups contributes to its unique pharmacological properties. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of related compounds derived from N-(2,4-dichlorophenyl)methyl derivatives. Although specific data on the target compound's anticonvulsant activity is limited, related derivatives were assessed using a pentylenetetrazole-induced seizure model in mice. The results indicated that while some derivatives exhibited anticonvulsant effects, the specific compound did not demonstrate significant activity against seizures induced by pentylenetetrazole .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of compounds with similar structures. For instance, one derivative demonstrated significant inhibition of pro-inflammatory cytokines and protection against neurotoxicity in models of Parkinson's disease. This suggests that modifications in the structure could lead to enhanced neuroprotective properties . The mechanism involved attenuation of nitric oxide production and suppression of NF-κB signaling pathways.

Case Study 1: Anticonvulsant Evaluation

In a comparative study involving various substituted quinazolinone derivatives, researchers found that certain structural modifications could enhance anticonvulsant activity. While this compound was not directly tested in this study, it provides insight into how structural variations can influence biological outcomes .

Case Study 2: Neuroinflammation Modulation

Another study focusing on related compounds demonstrated their ability to modulate neuroinflammation effectively. The findings indicated that these compounds could inhibit microglial activation and reduce the release of inflammatory mediators in vitro. This suggests that similar mechanisms may be applicable to this compound .

Data Summary Table

Biological ActivityObservationsReferences
Anticonvulsant ActivityLimited activity observed in related derivatives
Neuroprotective PropertiesInhibition of pro-inflammatory cytokines observed
Mechanistic InsightsAttenuation of NF-κB signaling pathways

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Variations

Key differences in substituents among pyrrolopyrimidine derivatives are summarized below:

Compound Name / ID Core Structure Position 3 Position 5 Position 7 Substituent Evidence ID
Target Compound Pyrrolo[3,2-d]pyrimidine p-Tolyl Methyl N-(2,4-dichlorophenyl)carboxamide -
7-cyclopentyl-N-(2-methoxyphenyl)-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide Pyrrolo[2,3-d]pyrimidine Cyclopentyl - N-(2-methoxyphenyl)carboxamide
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl - Ethyl carboxylate
5-[(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a) Pyrrolo[2,3-d]pyrimidine - - Thiophene-2-carboxylic acid

Key Observations :

  • The pyrrolo[3,2-d]pyrimidine core in the target compound and contrasts with the pyrrolo[2,3-d] isomers in . Ring fusion differences impact planarity and binding interactions.
  • Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in the target compound) enhance electrophilicity compared to electron-donating groups (e.g., methoxy in ).
  • The p-tolyl group (methyl-substituted phenyl) at position 3 increases lipophilicity relative to cyclopentyl or thiophene substituents.
Physical Properties
Compound Name / ID Melting Point (°C) Yield (%) Notable Features Evidence ID
Target Compound Not reported - Likely high melting due to rigid structure -
19a 200–201 95 White powder, high purity
Ethyl carboxylate Not reported - Single-crystal X-ray structure

Key Observations :

  • High yields (>90%) are achievable in pyrrolopyrimidine synthesis .
  • Melting points correlate with substituent rigidity; the target compound’s dichlorophenyl and p-tolyl groups may elevate its melting point compared to aliphatic analogues.

Spectroscopic Characterization

NMR Analysis

Evidence highlights NMR chemical shifts as critical for structural elucidation:

  • Regions A (positions 39–44) and B (positions 29–36) show variability due to substituent effects.
  • For example, compound 1 and 7 exhibit nearly identical shifts except in regions A/B, suggesting the target compound’s dichlorophenyl group would perturb shifts in these regions.
Comparative Spectral Data
Compound Name / ID Key 1H NMR Shifts (ppm) Functional Group Influence Evidence ID
Target Compound Not reported 2,4-Dichlorophenyl (deshielding) -
19a δ 12.1 (COOH), 6.8–7.2 (Ar-H) Thiophene and carboxylic acid protons
Ethyl carboxylate δ 1.3 (CH3), 4.3 (OCH2) Ethyl ester and dipentylamino groups

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, COOH) deshield nearby protons, while alkyl groups (e.g., methyl in p-tolyl) cause shielding .

Q & A

Q. What are the critical steps in synthesizing this pyrrolopyrimidine derivative, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclization and functionalization. Key steps include:

  • Cyclization : Formation of the pyrrolopyrimidine core via condensation of substituted pyrimidine precursors under reflux conditions (e.g., using POCl₃ as a catalyst) .
  • Functionalization : Introduction of the 2,4-dichlorophenyl and p-tolyl groups via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may be employed for aryl group attachment .
  • Optimization : Adjust temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry of reagents to maximize yield (typically 60–80%) . Characterization via ¹H/¹³C NMR and LC-MS is essential to confirm structural integrity .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and carbonyl signals (δ 160–180 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected ~500 g/mol) and isotopic patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility assessment : Measure in DMSO/PBS mixtures to guide in vivo dosing .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NOE correlations) be resolved?

  • Dynamic NMR : Probe rotational barriers of substituents (e.g., p-tolyl group) to identify conformational isomers .
  • DFT calculations : Compare experimental and computed chemical shifts (using Gaussian or ORCA) to validate assignments .
  • Variable-temperature studies : Monitor signal splitting in ¹H NMR to detect slow exchange processes .

Q. What strategies mitigate low yields during the final coupling step?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos for Suzuki reactions .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve efficiency .
  • Protecting groups : Temporarily block reactive sites (e.g., amides) to prevent side reactions .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog synthesis : Replace p-tolyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects .
  • Fragment-based design : Modify the pyrrolopyrimidine core to a pyrazolopyrimidine scaffold and compare bioactivity .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties with kinase inhibition .

Q. What computational methods validate the compound’s binding mode to a target protein?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • Molecular dynamics (GROMACS) : Assess binding stability over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger .

Q. How should in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

  • Prodrug design : Introduce ester moieties to improve oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance circulation time .
  • Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites for deuteration .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Plasma protein binding assays : Measure free drug concentration using equilibrium dialysis .
  • Transporter inhibition studies : Test interactions with P-gp or BCRP using Caco-2 cells .
  • Metabolite identification : Use LC-HRMS to detect oxidative metabolites in liver microsomes .

Q. Why do computational predictions of solubility conflict with experimental data?

  • Polymorph screening : Use XRPD to identify crystalline vs. amorphous forms, which affect solubility .
  • Co-solvent optimization : Test surfactants (e.g., Tween-80) or cyclodextrins to enhance apparent solubility .

Methodological Resources

TechniqueApplicationReference
X-ray crystallographyResolve stereochemical ambiguity
DFT calculationsValidate NMR assignments
Molecular dockingPredict kinase binding modes
HRMSConfirm molecular weight

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